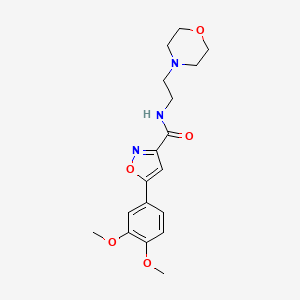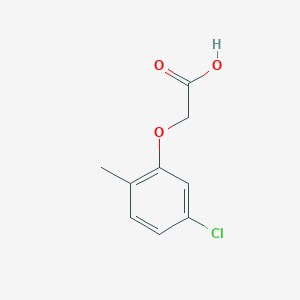![molecular formula C19H20N4O3S2 B4572962 N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide](/img/structure/B4572962.png)
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide involves multiple steps, typically starting with the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenylcarbamothioyl chloride under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxyacetyl and carbamothioyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide can be compared with similar compounds, such as N-methyl-N-(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)acetamide. While both compounds share the phenoxyacetyl and carbamothioyl groups, their structural differences lead to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
N-[[4-[(2-phenoxyacetyl)carbamothioylamino]phenyl]carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-16(24)22-18(27)20-13-8-10-14(11-9-13)21-19(28)23-17(25)12-26-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H2,20,22,24,27)(H2,21,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVZNNWVAXUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4572882.png)
![1-(ethylsulfonyl)-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4572891.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B4572897.png)



![N-(3-chloro-4-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4572924.png)
![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-ETHOXYETHAN-1-ONE](/img/structure/B4572929.png)
![{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4572937.png)
![3-{[5-(4-chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4572945.png)
![N-ethyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4572970.png)
![3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4572975.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)propanamide](/img/structure/B4572979.png)
![methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4572985.png)
